4-(4-Ethylmorpholin-2-yl)-1H-indole
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Overview
Description
4-(4-Ethylmorpholin-2-yl)-1H-indole is a complex organic compound that features a morpholine ring substituted with an ethyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amino alcohols with α-haloacid chlorides to form the morpholine ring . The ethyl group is then introduced via alkylation reactions. The final step involves the coupling of the morpholine derivative with an indole precursor under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(4-Ethylmorpholin-2-yl)-1H-indole may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylmorpholin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole moiety or the morpholine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
4-(4-Ethylmorpholin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylmorpholin-2-yl)-1H-indole involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylmorpholin-2-yl)-2-methylaniline
- (4-Ethylmorpholin-2-yl)methanamine
- (4-ethylmorpholin-2-yl)methylamine
Uniqueness
4-(4-Ethylmorpholin-2-yl)-1H-indole is unique due to the presence of both the morpholine and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethyl substitution on the morpholine ring further enhances its reactivity and potential interactions with biological targets.
Properties
CAS No. |
88059-34-1 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-ethyl-2-(1H-indol-4-yl)morpholine |
InChI |
InChI=1S/C14H18N2O/c1-2-16-8-9-17-14(10-16)12-4-3-5-13-11(12)6-7-15-13/h3-7,14-15H,2,8-10H2,1H3 |
InChI Key |
LFWKMOXGVGNSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
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